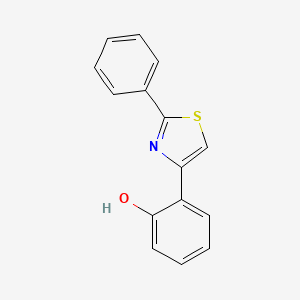

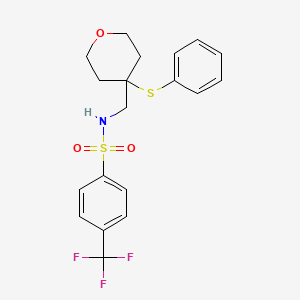

![molecular formula C14H17N3O3 B2743689 2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-96-1](/img/structure/B2743689.png)

2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a type of pyridopyrimidinone . Pyridopyrimidinones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound involves the use of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . It should be noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1 . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction, though the rate of amidation in these conditions is still quite low .Molecular Structure Analysis

The molecular structure of this compound is complex. According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form while in the crystal (at least for the case of the unsubstituted derivative) X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of stable adducts with primary amines at a ratio of 1:1 . This not only results in bound (and, thus, removed from the reaction) amine in equimolar quantity, but also significantly decreases the acylating capacity of their ethoxycarbonyl groups .Applications De Recherche Scientifique

Analgesic Activity

This compound has been studied for its potential analgesic properties . A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The results of pharmacological studies identified compounds in the study series with marked analgesic properties .

Drug Development

The compound is being used in the development of new drugs . As part of an expanded search for novel effective and safe substances for controlling pain, a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their numerous functional derivatives were synthesized .

Chemical Modification of Prototype Compounds

The compound is used in the chemical modification of prototype compounds . It was of interest to substitute the 4-hydroxyquinolin-2-one nucleus with a structurally similar heterocycle, ensuring retention of the evidently favorable picolylamine fragments .

Study of Structure-Biological Activity Patterns

The compound is used in the study of structure-biological activity patterns . This is important for future studies, and it helps in the development of new drugs .

Synthesis of New Compounds

The compound is used in the synthesis of new compounds . Ethyl esters of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized .

Commercial Availability

The compound is commercially available and can be purchased for research and development purposes.

Propriétés

IUPAC Name |

2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-8(2)7-15-12(18)11-13(19)16-10-6-9(3)4-5-17(10)14(11)20/h4-6,8,19H,7H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTMTWSQYXFJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

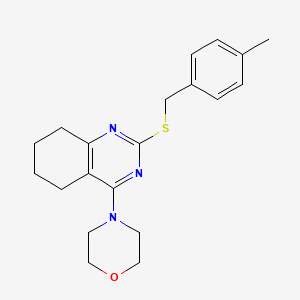

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

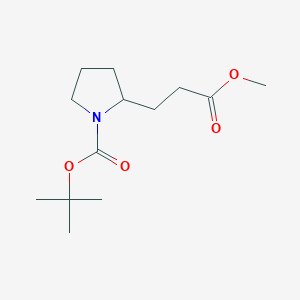

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

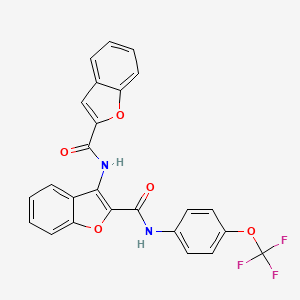

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)

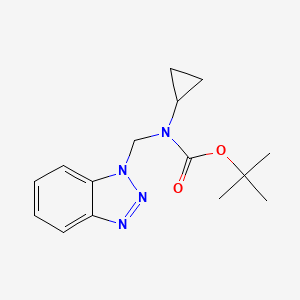

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)

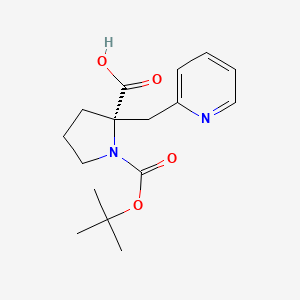

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)